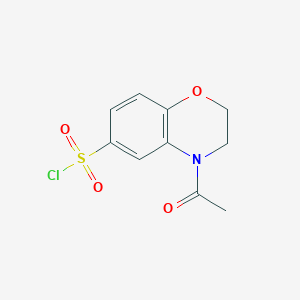

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Descripción

4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 1017791-37-5) is a heterocyclic sulfonyl chloride derivative featuring a benzoxazine core substituted with an acetyl group at the 4-position and a sulfonyl chloride group at the 6-position. This compound is commercially available through specialty chemical suppliers like Otto Chemie Pvt Ltd and CymitQuimica .

Propiedades

IUPAC Name |

4-acetyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c1-7(13)12-4-5-16-10-3-2-8(6-9(10)12)17(11,14)15/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMZXQIJEDEIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649238 | |

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017791-37-5 | |

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sulfonation Reaction

The sulfonation process introduces the sulfonyl chloride group into the benzoxazine ring system.

Acetylation

The acetyl group is introduced via acetylating agents such as acetic anhydride or acetyl chloride.

- Dissolve the sulfonated intermediate in an appropriate solvent (e.g., dichloromethane or acetonitrile).

- Add acetylating agent under controlled temperature conditions.

- Stir until completion of the reaction.

Reaction Conditions

| Parameter | Details |

|---|---|

| Temperature | 0–10°C during sulfonation |

| Reaction Time | ~1 hour for sulfonation; variable for acetylation |

| Solvents | Dichloromethane (CH₂Cl₂), acetonitrile |

| Reagents | Chlorosulfonic acid, acetylating agents |

| Purification | Extraction with CH₂Cl₂, drying over Na₂SO₄ |

Yield and Characterization

The reported yield for similar compounds synthesized under these conditions is approximately 66%. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

- Chemical shifts include δ values for aromatic protons and functional groups:

Alternative Synthetic Strategies

Modern approaches to synthesizing benzoxazine derivatives include:

- Microwave-Assisted Reactions: Accelerates ring closure and functionalization processes.

- Metal-Free Catalysis: Reduces environmental impact by avoiding heavy metal catalysts.

- Solid-State Reactions: Enhances efficiency by eliminating solvents.

These methods may be adapted to synthesize This compound with improved sustainability.

Análisis De Reacciones Químicas

Types of Reactions

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Oxidation and Reduction Reactions: The benzoxazine ring can undergo oxidation to form benzoxazinones, and reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Benzoxazinones: Formed by oxidation of the benzoxazine ring.

Aplicaciones Científicas De Investigación

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects . The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparación Con Compuestos Similares

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 31794-45-3)

- Molecular Formula: C₈H₆ClNO₄S

- Molecular Weight : 247.65 g/mol

- Key Features : Lacks the acetyl group at position 4 but retains the sulfonyl chloride moiety. The 3-oxo group introduces a ketone functionality, enhancing electrophilicity.

- Reactivity : Reacts violently with water, releasing toxic gases, and poses severe dermal/ocular hazards .

- Applications : Used as a sulfonation reagent in organic synthesis due to its high reactivity.

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride (CAS 27320-81-6)

- Molecular Formula: C₉H₈ClNO₄S

- Molecular Weight : 261.68 g/mol

- Key Features : Substitutes the acetyl group with a methyl group at position 3. Predicted density: 1.525 g/cm³; boiling point: 510°C .

- Reactivity : Similar sulfonyl chloride hazards but may exhibit altered solubility due to the methyl group’s hydrophobicity.

4-Acetylbenzenesulfonyl chloride (CAS 1788-10-9)

- Molecular Formula : C₈H₇ClO₃S

- Molecular Weight : 218.65 g/mol

- Key Features : A simpler aromatic sulfonyl chloride with an acetyl group para to the sulfonyl chloride. Melting point: 83–87°C .

- Applications : Widely used as an intermediate in dyes, surfactants, and pharmaceuticals.

Comparative Data Table

*Note: The molecular formula of this compound is inferred based on structural analogy.

Research and Commercial Availability

- This compound is listed in specialized catalogs (e.g., Otto Chemie) but lacks detailed academic studies in the provided evidence.

- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is widely available from suppliers like Thermo Scientific and Aladdin, with pricing ranging from 312.7–4709.65 SEK depending on quantity .

Actividad Biológica

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a compound of significant interest in the fields of medicinal chemistry and biological research. With the molecular formula and a molecular weight of 275.71 g/mol, this compound exhibits various biological activities owing to its unique structure and functional groups. This article delves into its biological activity, mechanisms of action, and potential applications based on a review of diverse sources.

The biological activity of this compound primarily arises from its ability to act as a nucleophile in biochemical reactions. The sulfonyl chloride group facilitates reactions with various nucleophiles, leading to the formation of derivatives that can interact with biological targets such as enzymes and receptors. This interaction can modulate enzyme activity and influence various cellular processes .

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure allows for interactions that disrupt bacterial cell wall synthesis or function .

- Proteomics Applications : It is utilized in proteomics research to study protein interactions and modifications, facilitating advancements in understanding cellular mechanisms .

Anticancer Research

A study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The results demonstrated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a lead compound for developing new anticancer agents.

Antimicrobial Activity

In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. Notably, some derivatives displayed potent activity with MIC values lower than those of standard antibiotics .

Data Table: Biological Activities and MIC Values

| Activity | Target Organisms/Cells | MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Varies (e.g., <10) | |

| Antimicrobial | Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | ||

| Candida albicans | 32 |

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other benzoxazine derivatives:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 3,4-dihydro-2H-1,3-benzoxazine | Lacks sulfonyl chloride | Limited antimicrobial properties |

| Benzoxazinones | Oxidation products | Notable for their neuroprotective effects |

| Benzoxazinyl-chromones | Known for antimicrobial properties | Effective against resistant bacterial strains |

Q & A

Q. How is 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride synthesized in laboratory settings?

- Methodological Answer : The synthesis typically involves a multi-step process. First, the benzoxazine core is functionalized via acetylation, followed by sulfonation and subsequent conversion to the sulfonyl chloride. A plausible route includes:

Acetylation : Reacting 3,4-dihydro-2H-1,4-benzoxazine with acetyl chloride under anhydrous conditions.

Sulfonation : Introducing a sulfonyl group using chlorosulfonic acid at controlled temperatures (0–5°C).

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) to yield the final sulfonyl chloride derivative.

Critical factors include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group and rigorous temperature control during sulfonation .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : To confirm the benzoxazine backbone and acetyl/sulfonyl substituents.

- FT-IR : Identifies characteristic peaks (e.g., S=O stretching at ~1350–1150 cm⁻¹, C=O at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for pharmacological studies), as outlined in chromatographic methods for related compounds .

Q. What are the key stability considerations for storing this sulfonyl chloride derivative?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage recommendations include:

- Anhydrous Conditions : Use sealed containers with desiccants (e.g., silica gel).

- Low Temperature : Store at 2–8°C to slow degradation.

- Inert Atmosphere : Argon or nitrogen purging minimizes oxidative side reactions.

Stability should be monitored via periodic NMR or HPLC analysis to detect hydrolysis byproducts like sulfonic acids .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:

- Electrophilicity : Quantify the sulfonyl chloride's susceptibility to nucleophilic attack via Fukui indices.

- Transition States : Map energy barriers for reactions with amines or alcohols.

Molecular docking studies may further predict interactions with biological targets (e.g., enzyme active sites), as demonstrated in analogous pharmacological research .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring sulfonyl group reactivity.

- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., glacial acetic acid) can direct substitution to specific positions, as seen in triazole-based syntheses .

- Temperature : Lower temperatures (−10°C) may suppress competing side reactions.

Q. How does this compound interact with biological targets in pharmacological studies?

- Methodological Answer : Mechanistic studies involve:

In Vitro Assays : Test inhibition of enzymes (e.g., kinases, proteases) using fluorogenic substrates.

Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS.

In Vivo Models : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent studies.

Reference methodologies from ethnopharmacology and biomolecular therapy research provide validated protocols for activity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.